Cas no 1261079-71-3 (Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride)
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride
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- MDL: MFCD18157660
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E048575-50mg |
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride |
1261079-71-3 | 50mg |
$ 105.00 | 2022-06-05 | ||
| TRC | E048575-100mg |
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride |
1261079-71-3 | 100mg |
$ 170.00 | 2022-06-05 | ||
| Chemenu | CM491205-1g |
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride |
1261079-71-3 | 97% | 1g |
$227 | 2022-09-03 | |
| Chemenu | CM491205-5g |
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride |
1261079-71-3 | 97% | 5g |
$673 | 2022-09-03 | |
| abcr | AB303681-500 mg |
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride; 95% |
1261079-71-3 | 500MG |
€192.90 | 2022-03-03 | ||
| abcr | AB303681-1 g |
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride; 95% |
1261079-71-3 | 1g |
€246.80 | 2022-03-03 | ||
| abcr | AB303681-5 g |
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride; 95% |
1261079-71-3 | 5g |
€977.60 | 2022-03-03 | ||
| Ambeed | A191728-1g |
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride |
1261079-71-3 | 97% | 1g |
$229.0 | 2024-04-25 | |
| Ambeed | A191728-5g |
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride |
1261079-71-3 | 97% | 5g |
$687.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408847-1g |
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride |
1261079-71-3 | 97% | 1g |
¥2362.00 | 2024-08-09 |
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride Suppliers
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride: A Comprehensive Overview
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride is a complex organic compound with the CAS number 1261079-71-3. This compound belongs to the class of piperidine derivatives, which are widely studied in pharmaceutical and chemical research due to their unique structural properties and potential applications in drug design. The molecule consists of a piperidine ring substituted with a fluoro group at the 4-position, a methyl group at the 5-position, and a nitro group at the 2-position on the phenyl ring. Additionally, the compound contains an ethyl ester group attached to the piperidine ring and is present in its hydrochloride form.
The synthesis of Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride involves a series of carefully designed organic reactions. Researchers typically employ nucleophilic substitution, Friedel-Crafts alkylation, or other aromatic substitution reactions to introduce the fluoro, methyl, and nitro groups onto the phenyl ring. The piperidine ring is often synthesized through ring-closing reactions or by modifying existing piperidine derivatives. The esterification step introduces the ethyl group, while the hydrochloride salt is formed by protonation of the amine group under acidic conditions.
Recent studies have highlighted the potential of this compound in various fields. In pharmaceutical research, Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride has shown promise as a lead compound for drug development. Its unique structure allows for interactions with various biological targets, making it a valuable tool in medicinal chemistry. For instance, researchers have explored its potential as an inhibitor of certain enzymes or as a modulator of ion channels, which are critical in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions.
In addition to its pharmaceutical applications, this compound has also been studied for its electronic properties. The presence of electron-withdrawing groups like nitro and fluoro on the phenyl ring can influence the electronic characteristics of the molecule, making it suitable for applications in materials science. For example, derivatives of this compound have been investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These applications leverage the molecule's ability to facilitate charge transport and absorption of light.
From a structural perspective, Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride exhibits interesting stereochemistry due to the rigid piperidine ring and substituted phenyl group. This rigidity can influence the molecule's bioavailability and pharmacokinetics when used as a drug candidate. Researchers have employed computational methods such as molecular docking and dynamics simulations to study how this compound interacts with biological targets at atomic resolution.
Furthermore, recent advancements in green chemistry have led to more sustainable methods for synthesizing this compound. Traditional synthetic routes often involve hazardous reagents or multiple steps that generate waste. However, modern approaches utilize catalytic systems or biocatalysts to streamline production while reducing environmental impact. These methods not only improve efficiency but also align with global efforts toward sustainable chemical manufacturing.
In terms of spectroscopic characterization, Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride has been thoroughly analyzed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses confirm its molecular structure and purity, which are critical for both academic research and industrial applications.
Looking ahead, Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)-piperidine-4-carboxylate hydrochloride holds significant potential for further exploration in both academia and industry. Its versatile structure allows for modifications that could enhance its pharmacological activity or electronic properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing science and technology across multiple disciplines.
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